REACTION_SMILES
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[CH3:25][N:26]([CH3:27])[CH:28]=[O:29].[F:1][C:2]([F:3])([F:4])[S:5]([O:6][c:7]1[c:8]2[c:12]([c:13]([N+:17](=[O:18])[O-:19])[cH:14][c:15]1[CH3:16])[CH2:11][CH2:10][CH2:9]2)(=[O:20])=[O:21].[I-:23].[Li+:24].[OH2:22]>>[c:7]1([I:23])[c:8]2[c:12]([c:13]([N+:17](=[O:18])[O-:19])[cH:14][c:15]1[CH3:16])[CH2:11][CH2:10][CH2:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc([N+](=O)[O-])c2c(c1OS(=O)(=O)C(F)(F)F)CCC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1cc([N+](=O)[O-])c2c(c1I)CCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |